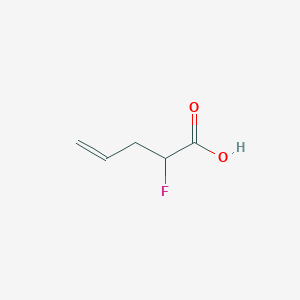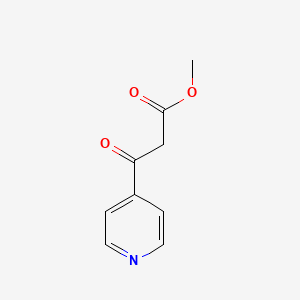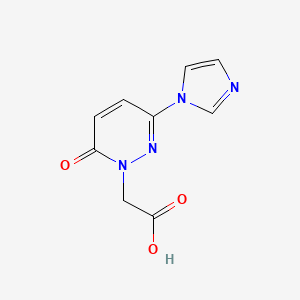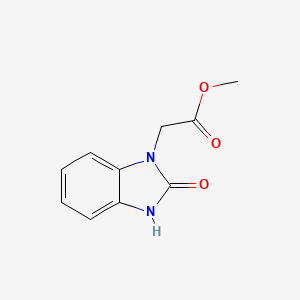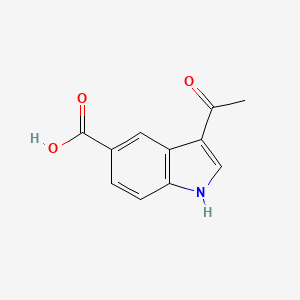
3-acetyl-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
“3-acetyl-1H-indole-5-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Physical And Chemical Properties Analysis
The molecular formula of “3-acetyl-1H-indole-5-carboxylic acid” is C11H9NO3, and its molecular weight is 203.197 g/mol .
Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole derivatives have inspired chemists for over a century, leading to the development of various synthesis methods. The review by Taber and Tirunahari (2011) presents a comprehensive classification framework for indole syntheses, highlighting the diverse strategies employed to construct the indole nucleus. This work underscores the importance of indole derivatives in organic chemistry, suggesting potential pathways for synthesizing compounds like 3-acetyl-1H-indole-5-carboxylic acid through innovative synthetic approaches (Taber & Tirunahari, 2011).
Bacterial Catabolism of Indole Derivatives
The study by Laird, Flores, and Leveau (2020) on bacterial catabolism of indole-3-acetic acid (IAA) provides insight into microbial interactions with indole derivatives. It highlights how certain bacteria possess the ability to degrade or assimilate IAA, suggesting potential biotechnological applications in environmental management and synthesis of value-added chemicals from indole-based compounds (Laird, Flores, & Leveau, 2020).
Levulinic Acid in Drug Synthesis
The review on levulinic acid by Zhang et al. (2021) outlines its role as a key building block in drug synthesis, noting its versatility due to carbonyl and carboxyl functional groups. This review suggests the utility of precursors like 3-acetyl-1H-indole-5-carboxylic acid in generating pharmaceutical derivatives through modification or as intermediates in cleaner, cost-effective synthesis processes (Zhang et al., 2021).
Indole-3-Carbinol and Hepatic Protection
Wang et al. (2016) discuss the protective effects of indole derivatives on the liver. Indole-3-carbinol (I3C) and its major derivatives exhibit antioxidant, detoxification, and anti-inflammatory properties. This suggests the potential of structurally related compounds like 3-acetyl-1H-indole-5-carboxylic acid in contributing to hepatic health and protection against liver diseases (Wang et al., 2016).
Carboxylic Acids and Biocatalyst Inhibition
The review by Jarboe, Royce, and Liu (2013) on the inhibition of biocatalysts by carboxylic acids discusses the impact of these compounds on microbial cells, highlighting the relevance in biotechnological applications and the design of robust microbial strains for industrial processes. This knowledge is pertinent for understanding the interactions and potential uses of indole-based carboxylic acids in microbial fermentation and synthetic biology (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
3-acetyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYLFQCWVDJSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468531 | |
| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1H-indole-5-carboxylic acid | |
CAS RN |
444991-59-7 | |
| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

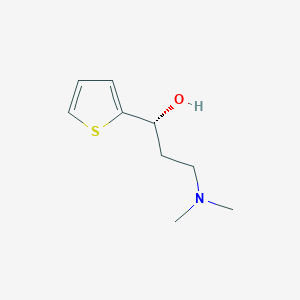
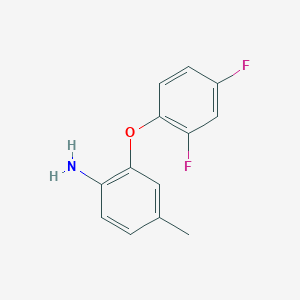

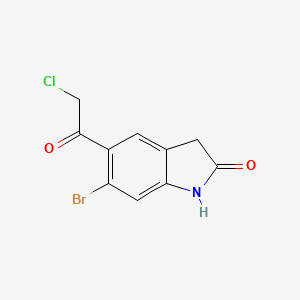
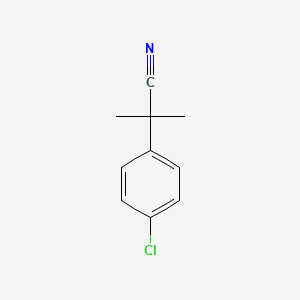
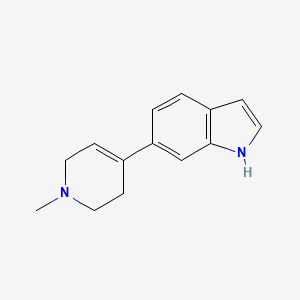
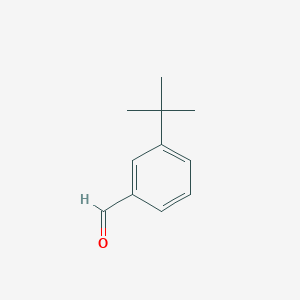
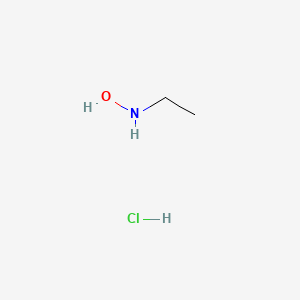
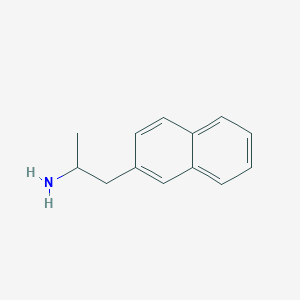
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
